molecular formula C16H20N6 B12476011 N~6~,N~6~-diethyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~,N~6~-diethyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B12476011
M. Wt: 296.37 g/mol
InChI Key: MGQUEXMSZMHHMJ-UHFFFAOYSA-N
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Description

N6,N6-DIETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the pyrazolopyrimidine class. This class of compounds is known for its diverse biological activities, including antiparasitic, antifungal, antimicrobial, and antiproliferative properties . The compound’s structure includes a pyrazolo[3,4-d]pyrimidine core, which is a significant scaffold in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of N6,N6-DIETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically begins with the chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one using phosphorous oxychloride in the presence of trimethylamine. This reaction yields the chlorinated derivative, 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Chemical Reactions Analysis

N6,N6-DIETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolopyrimidine scaffold .

Mechanism of Action

The mechanism of action of N6,N6-DIETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with molecular targets such as EGFR and VGFR2. By inhibiting these enzymes, the compound disrupts essential signaling pathways involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells, thereby exerting its antiproliferative effects .

Comparison with Similar Compounds

N6,N6-DIETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds in the pyrazolopyrimidine class:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and target selectivity. The unique combination of diethyl and methyl groups in N6,N6-DIETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C16H20N6

Molecular Weight

296.37 g/mol

IUPAC Name

6-N,6-N-diethyl-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C16H20N6/c1-4-22(5-2)16-19-14(18-12-9-7-6-8-10-12)13-11-17-21(3)15(13)20-16/h6-11H,4-5H2,1-3H3,(H,18,19,20)

InChI Key

MGQUEXMSZMHHMJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C2C=NN(C2=N1)C)NC3=CC=CC=C3

Origin of Product

United States

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